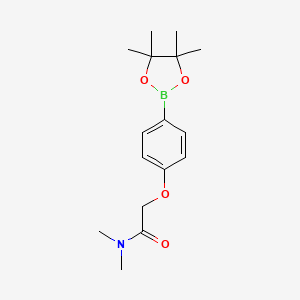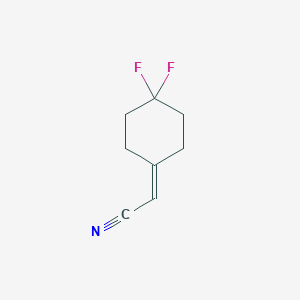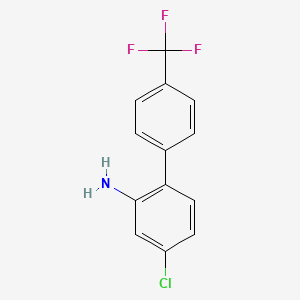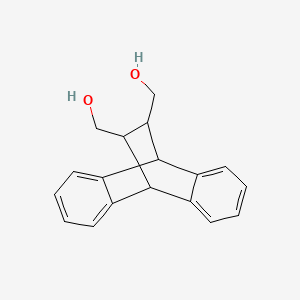
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is a fluorinated ester compound It is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate typically involves the esterification of a fluorinated diacid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and isopropanol.
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride, to produce the corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, and a suitable nucleophile.
Major Products Formed
Hydrolysis: Produces the corresponding diacid and isopropanol.
Reduction: Yields the corresponding alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
科学的研究の応用
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate has several scientific research applications:
Materials Science: Used in the development of hydrophobic coatings and surfaces due to its high fluorine content.
Industrial Chemistry: Employed as a precursor in the synthesis of specialized polymers and fluorinated materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
作用機序
The mechanism by which Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate exerts its effects is primarily related to its chemical structure. The multiple fluorine atoms create a highly stable and hydrophobic molecule, which can interact with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Diisopropyl tartrate
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Uniqueness
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is unique due to its specific combination of a long carbon chain and a high number of fluorine atoms. This structure imparts exceptional stability, hydrophobicity, and resistance to chemical degradation, making it particularly valuable in applications requiring durable and inert materials.
特性
CAS番号 |
914636-01-4 |
|---|---|
分子式 |
C26H34F16O4 |
分子量 |
714.5 g/mol |
IUPAC名 |
dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate |
InChI |
InChI=1S/C26H34F16O4/c1-15(2)45-17(43)11-7-5-9-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-10-6-8-12-18(44)46-16(3)4/h15-16H,5-14H2,1-4H3 |
InChIキー |
RHCJMDCLMDAYDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCCCC(C(C(C(C(C(C(C(CCCCCC(=O)OC(C)C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)





![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)




